sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione
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Overview
Description
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione, also known as Bromoisocyanuric Acid Monosodium Salt Hydrate, is a chemical compound with the molecular formula C3HBrN3NaO2. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione typically involves the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isocyanuric acid ring. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the bromination process is carefully monitored. The use of automated systems ensures consistent quality and efficiency. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to the stability of the bromine atom in the structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while substitution reactions can produce a variety of functionalized isocyanurates.
Scientific Research Applications
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially as a precursor for drug development.
Industry: It is used in the production of disinfectants and sanitizers due to its antimicrobial properties.
Mechanism of Action
The mechanism by which sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes and applications.
Comparison with Similar Compounds
Similar Compounds
Sodium dichloroisocyanurate: Another halogenated isocyanurate used in disinfection.
Trichloroisocyanuric acid: A compound with similar applications in water treatment and sanitation.
Uniqueness
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine-containing counterparts. This uniqueness makes it valuable in specific applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C3HBrN3NaO3 |
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Molecular Weight |
229.95 g/mol |
IUPAC Name |
sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10);/q;+1/p-1 |
InChI Key |
WYJXFFFWDRMGRG-UHFFFAOYSA-M |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)[N-]1)Br.[Na+] |
Origin of Product |
United States |
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